Candicine iodide
Description
Candicine iodide is a quaternary ammonium salt derived from the methylation of hordenine (p-hydroxy-4-phenylethyldimethylamine) . It is structurally characterized by a phenethylamine backbone substituted with three methyl groups and an iodide counterion. Naturally occurring candicine has been isolated from the rootlets of barley (Hordeum distichon), and both synthetic and natural forms exhibit identical biological activities, particularly in ganglion-stimulating actions . Its molecular formula is $ C{11}H{18}N^+ \cdot I^- $, and it belongs to the phenethylamine class of compounds, which are notable for their roles in alkaloid biosynthesis and neurotransmitter mimicry .
Properties
CAS No. |
1976-98-3 |
|---|---|
Molecular Formula |
C11H18INO |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
KSKJBRYLJGRXCN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Candicine iodide can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide as the methylating agent. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The product, this compound, is then purified through recrystallization .
Chemical Reactions Analysis
Candicine iodide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The iodide ion in this compound can be substituted with other anions such as chloride or bromide. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halide salts for substitution reactions.
Scientific Research Applications
Candicine iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: this compound is studied for its effects on neuromuscular systems due to its toxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuromuscular blockade.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Candicine iodide exerts its effects primarily through its interaction with neuromuscular systems. It acts as a neuromuscular blocking agent by interfering with the transmission of nerve impulses to muscles. This is achieved by binding to acetylcholine receptors at the neuromuscular junction, preventing the normal action of acetylcholine and leading to muscle paralysis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Hordenine
- Structure: Hordenine (4-(2-dimethylaminoethyl)phenol) is the precursor to candicine. It lacks the quaternary ammonium group and iodide ion.
- Biological Activity: Unlike candicine, hordenine acts as a monoamine oxidase inhibitor and stimulant. Candicine’s quaternary structure enhances its solubility and ionic interactions, making it more effective in receptor binding .
- Source : Both are found in barley, but hordenine is more abundant in germinating seeds .
Phenethyltrimethylammonium Iodide
- Structure: A synthetic quaternary ammonium compound with a phenethyl backbone and three methyl groups, identical to candicine but lacking the phenolic hydroxyl group.
- Biological Activity : Shares candicine’s ganglion-stimulating properties but differs in receptor specificity due to the absence of the hydroxyl group .
Magnoflorine
Table 1: Structural Comparison
Functional Analogues
Berberine
- Structure: An isoquinoline alkaloid with a planar conjugated system.
- Biological Activity : In molecular docking studies, berberine shows stronger binding to SLC6A4 (−10.1 kcal mol⁻¹) and MAOA (−8.4 kcal mol⁻¹) compared to candicine (−6.5 and −6.2 kcal mol⁻¹, respectively). This is attributed to berberine’s π–π interactions with aromatic residues like Tyr-197 and Phe-208 .
Inorganic Iodides (e.g., Potassium Iodide)
Key Research Findings
- Synthetic vs.
- Pharmacological Limitations : Candicine’s lower binding affinity compared to berberine suggests it is less suited for antidepressant applications but may have niche roles in neurological research .
Biological Activity
Candicine iodide, a derivative of the alkaloid candicine, has garnered interest due to its biological activities, particularly in pharmacology and toxicology. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various systems, and relevant case studies.
Overview of this compound
Candicine is an alkaloid with a structure that allows it to interact with various biological systems. Its iodide form enhances its biological activity, making it a subject of study for its potential therapeutic and toxicological effects. The compound is known for producing neuromuscular blockade and has been compared to nicotine in its physiological effects.
This compound exerts its biological effects primarily through the following mechanisms:
- Neuromuscular Blockade : Similar to nicotine, candicine can stimulate and subsequently block ganglionic transmission. This action is evident in various animal models where it has shown curare-like effects, leading to muscle paralysis at higher doses .
- Cardiovascular Effects : In studies involving rabbits and cats, this compound administration resulted in significant cardiovascular disturbances. For instance, intravenous doses in rabbits led to respiratory issues and cardiovascular instability lasting up to 15 minutes .
- Respiratory Effects : The compound has been observed to induce respiratory stimulation at lower doses while causing apnea at higher concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study/Source | Model Organism | Dosage | Effects Observed |
|---|---|---|---|
| Reti's Pharmacological Studies | Dogs | 6 mg/kg | Curare-like neuromuscular blockade |
| Japanese Pharmacologists | Rabbits | 0.6 mg/kg (i.v.) | Respiratory and cardiovascular disturbances |
| Japanese Pharmacologists | Cats | 0.06–0.12 mg/kg (i.v.) | Sustained respiratory stimulation; elevated blood pressure |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Neuromuscular Effects : In a retrospective evaluation involving animal models, this compound was administered to assess its neuromuscular blocking properties. Results indicated that doses as low as 2.1 mg/kg could lead to apnea and death in rabbits, showcasing its potent effects on respiratory function .
- Pharmacological Investigations : A series of experiments conducted on frogs demonstrated that candicine could induce significant changes in muscle contraction patterns, suggesting its potential use as a neuromuscular agent in therapeutic settings .
- Toxicological Assessments : Toxicity studies revealed that parenteral administration of candicine leads to symptoms consistent with neuromuscular blockade, emphasizing the need for caution in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Candicine Iodide in academic settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between candicine and iodide salts under controlled conditions (e.g., inert atmosphere, solvent polarity optimization). Characterization requires multi-modal analysis:
- X-ray Diffraction (XRD) for crystallographic structure validation .
- Spectroscopic Techniques (e.g., NMR, IR) to confirm functional groups and purity .
- Elemental Analysis to verify stoichiometry .
Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose samples to stressors (light, humidity, temperature) and monitor changes via HPLC or mass spectrometry .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
- Experimental Design : Include triplicate samples and negative controls to isolate degradation pathways. Report confidence intervals for degradation rates .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal stability across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental conditions (e.g., heating rates, sample preparation) from conflicting studies .
- Error Source Identification : Quantify instrumental uncertainties (e.g., DSC calibration drift) and methodological biases (e.g., sample polymorphism) .
- Replication Studies : Reproduce experiments with standardized protocols to isolate variables .
- Example Data Conflict :
| Study | Decomposition Temp. (°C) | Methodology |
|---|---|---|
| A | 210 ± 5 | TGA (N₂) |
| B | 195 ± 3 | DSC (air) |
- Resolution : Differences may arise from atmospheric conditions (oxidative vs. inert) or heating gradients .
Q. What computational approaches are suitable for modeling this compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties and binding affinities with target proteins .
- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational changes in physiological environments .
Q. How can researchers integrate primary experimental data with secondary literature to address gaps in this compound’s pharmacological profile?
- Methodological Answer :
- Hybrid Analysis : Combine in vitro toxicity data with cheminformatics databases (e.g., PubChem, ChEMBL) to predict ADMET properties .
- Bias Mitigation : Critically evaluate literature for methodological limitations (e.g., small sample sizes, lack of dose-response curves) .
- Example Workflow :
Conduct dose-dependent cytotoxicity assays.
Cross-reference results with existing pharmacokinetic models.
Identify discrepancies (e.g., unexpected bioavailability) for further investigation .
Methodological Best Practices
- Data Transparency : Publish raw datasets and processing scripts to facilitate peer validation .
- Hypothesis Refinement : Iteratively revise research questions to align with emerging data (e.g., unexpected crystal polymorphism) .
- Ethical Compliance : Obtain institutional approvals for studies involving bioassays or human-derived cell lines .
Common Pitfalls to Avoid
- Overgeneralization : Avoid broad claims (e.g., "universal solvent effects") without empirical support .
- Neglecting Error Margins : Report uncertainties in measurements (e.g., ±SD in spectroscopic readings) .
- Literature Gaps : Explicitly state limitations in existing studies (e.g., lack of long-term stability data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
